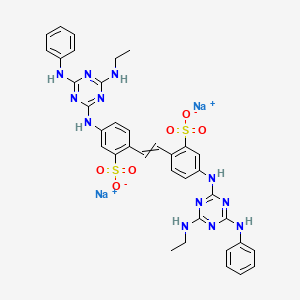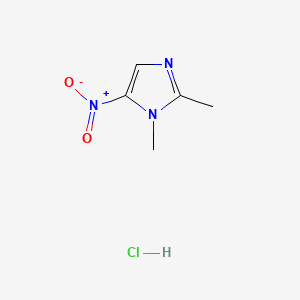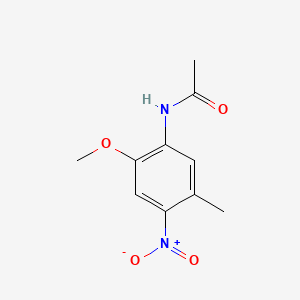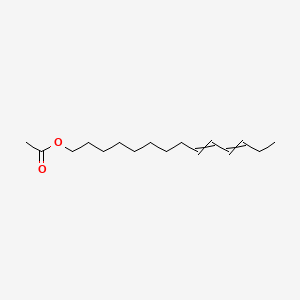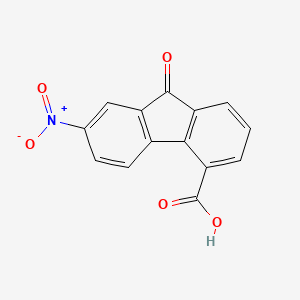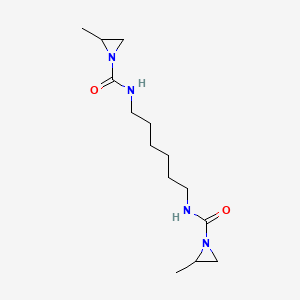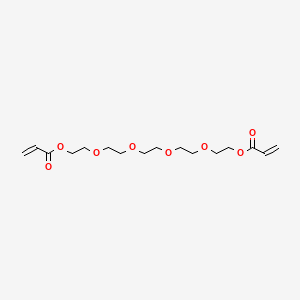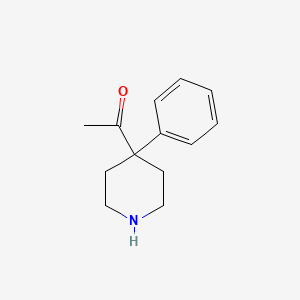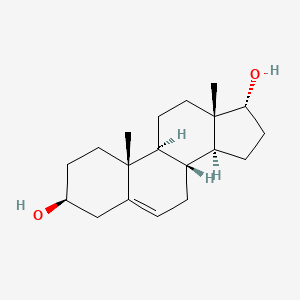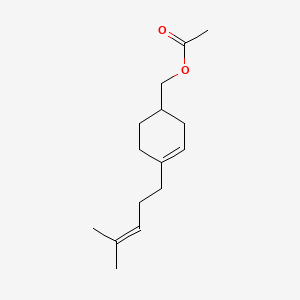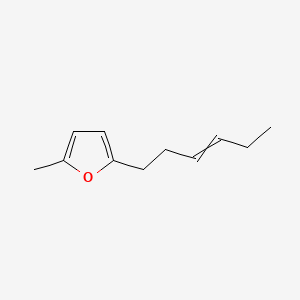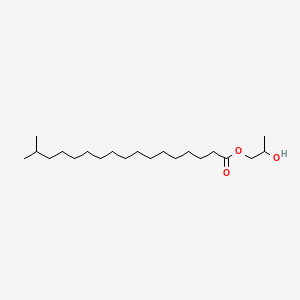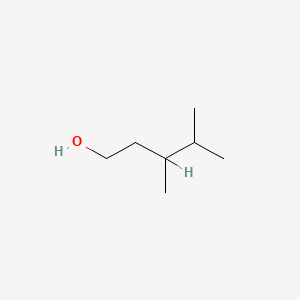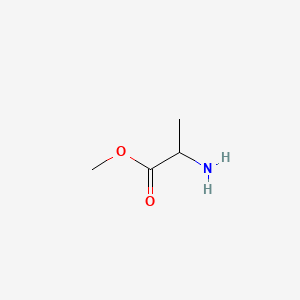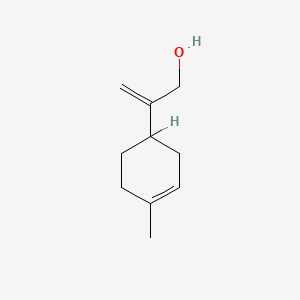
4-Methyl-beta-methylenecyclohex-3-ene-1-ethanol
説明
(R)-p-Mentha-1, 8-dien-10-ol, also known as 1, 8-menthadien-9-ol or limonene-10-ol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (R)-p-Mentha-1, 8-dien-10-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (R)-p-mentha-1, 8-dien-10-ol is primarily located in the cytoplasm. Outside of the human body, (R)-p-mentha-1, 8-dien-10-ol can be found in lovage. This makes (R)-p-mentha-1, 8-dien-10-ol a potential biomarker for the consumption of this food product.
特性
CAS番号 |
3269-90-7 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
2-(4-methylcyclohex-3-en-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,10-11H,2,4-7H2,1H3 |
InChIキー |
UIMAEYMKYMNCGW-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(=C)CO |
正規SMILES |
CC1=CCC(CC1)C(=C)CO |
密度 |
0.955-0.977 (20°) |
Key on ui other cas no. |
3269-90-7 38142-45-9 |
物理的記述 |
Colourless to pale yellow liquid; Clean citrus aroma with mint undertones |
溶解性 |
Practically insoluble or insoluble in water Soluble (in ethanol) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

